4-tert-Butylcalix[4]arene tribenzoate
Description
Properties
IUPAC Name |
(26,27-dibenzoyloxy-5,11,17,23-tetratert-butyl-28-hydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H68O7/c1-62(2,3)51-32-43-28-45-34-52(63(4,5)6)36-47(56(45)70-59(67)40-22-16-13-17-23-40)30-49-38-54(65(10,11)12)39-50(58(49)72-61(69)42-26-20-15-21-27-42)31-48-37-53(64(7,8)9)35-46(29-44(33-51)55(43)66)57(48)71-60(68)41-24-18-14-19-25-41/h13-27,32-39,66H,28-31H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZNYSJLIGBKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC(=O)C4=CC=CC=C4)CC5=CC(=CC(=C5OC(=O)C6=CC=CC=C6)CC7=C(C(=CC(=C7)C(C)(C)C)C2)O)C(C)(C)C)C(C)(C)C)OC(=O)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H68O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408779 | |
| Record name | AGN-PC-0LNG8C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
961.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135549-06-3 | |
| Record name | AGN-PC-0LNG8C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications Leading to 4 Tert Butylcalix 1 Arene Tribenzoate
Advanced Strategies for Regioselective Benzoylation of Calixmdpi.comarenes
Regioselective benzoylation of the lower rim hydroxyl groups of calix mdpi.comarenes is a fundamental challenge in their functionalization. The four hydroxyl groups exhibit different acidities, with the first deprotonation occurring more readily than subsequent ones, a phenomenon sometimes referred to as "super-acidic". scispace.com This inherent difference allows for controlled, stepwise substitution under carefully managed reaction conditions.
The selective synthesis of di-, tri-, and mono-substituted calix mdpi.comarene benzoates hinges on the precise control of stoichiometry, the choice of base, and reaction conditions. Direct acylation methods can lead to mixtures of products, but by manipulating these factors, specific isomers can be favored.
For instance, the use of a weak base like potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF) is critical for achieving selective mono- or di-substitution. scispace.com Stronger bases like sodium hydride (NaH) tend to deprotonate multiple hydroxyl groups, leading to higher degrees of substitution. The reaction temperature and time also play significant roles; lower temperatures and shorter reaction times often favor lower substitution products.
While the direct synthesis of acryloyl ester analogs of p-tert-butylcalix mdpi.comarene is not extensively detailed in the reviewed literature, the principles of controlled esterification would apply. Such a synthesis would likely involve the reaction of p-tert-butylcalix mdpi.comarene with acryloyl chloride under mild basic conditions, carefully controlling the molar equivalents of the acylating agent and base to favor the desired degree of substitution. The reactivity of the acryloyl group would necessitate conditions that prevent polymerization. Stepwise approaches, where one or more hydroxyl groups are first protected before esterification, offer another route to achieving specific substitution patterns.
A direct, one-step method has been developed for the synthesis of 5,11,17,23-tetra(t-butyl)-25-monohydroxy-26,27,28-tribenzoyloxycalix mdpi.comarene. journalijar.comresearchgate.netresearchbib.com This procedure involves the direct benzoylation of p-tert-butylcalix mdpi.comarene with benzoyl chloride.
The reaction is conducted by treating 5,11,17,23-tetra(t-butyl)-25,26,27,28-tetrahydroxycalix mdpi.comarene with benzoyl chloride in a specific molar ratio of 1:3.7. journalijar.comresearchgate.netresearchbib.com The reaction is performed in refluxing chloroform (B151607) with pyridine (B92270) serving as a catalyst and acid scavenger. After a reaction time of three hours, the target tribenzoate derivative is obtained as a light yellow crystalline solid with a high yield of 90.2%. journalijar.comresearchbib.com The structure of the resulting compound, which retains a single hydroxyl group, is confirmed using FTIR and ¹H-NMR spectroscopy. journalijar.comresearchgate.net
| Parameter | Value |
| Starting Material | 5,11,17,23-tetra(t-butyl)-25,26,27,28-tetrahydroxycalix mdpi.comarene |
| Reagent | Benzoyl chloride |
| Molar Ratio (Calixarene:Reagent) | 1 : 3.7 |
| Catalyst | Pyridine |
| Solvent | Chloroform |
| Reaction Time | 3 hours |
| Temperature | Reflux |
| Product Yield | 90.2% |
| Product Appearance | Light yellow crystalline solid |
| Melting Point | 306-309 °C |
This interactive table summarizes the optimized conditions for the synthesis of 4-tert-Butylcalix mdpi.comarene tribenzoate. journalijar.comresearchbib.com
Synthetic Routes to Analogous Ester-Functionalized Calixmdpi.comarene Derivatives
The synthesis of various ester-functionalized calix mdpi.comarenes follows similar principles of controlled O-alkylation or O-acylation at the lower rim. The choice of the ester group, reaction conditions, and stoichiometry of the reagents dictates the final product and its substitution pattern. These derivatives are valuable as precursors for more complex molecules or as host molecules in their own right. nih.govfrontiersin.org
For example, diester derivatives can be synthesized in good yields by refluxing the parent calix mdpi.comarene with reagents like bromomethyl acetate (B1210297) in the presence of K₂CO₃ in acetonitrile (B52724). frontiersin.org Similarly, reacting p-tert-butylcalix mdpi.comarene with methyl chloroacetate (B1199739) leads to esterification, which can then be followed by further modifications like aminolysis. frontiersin.org The synthesis of calix mdpi.comarene species with one or two propylnalidixate esters has also been achieved, demonstrating the versatility of these synthetic routes for incorporating complex ester functionalities. researchgate.net
Below is a table summarizing the synthesis of various ester-functionalized p-tert-butylcalix mdpi.comarene derivatives.
| Derivative | Reagent(s) | Base/Catalyst | Solvent | Yield |
| Di-acetate | Bromomethyl acetate | K₂CO₃ | Acetonitrile | Good |
| Mono-propylnalidixate ester | Bromo-propyl-nalidixate | K₂CO₃ / KI | Acetonitrile | 67% |
| Di-propylnalidixate ester | Bromo-propyl-nalidixate | K₂CO₃ / KI | Acetonitrile | 46% |
| Tetra-carboxymethoxy ester | Ethyl bromoacetate | K₂CO₃ | Acetone | 74% |
| Di-carboxymethoxy ester | Methyl chloroacetate | N/A | N/A | 62% |
This interactive table showcases synthetic routes and yields for various analogous ester-functionalized calix mdpi.comarene derivatives. frontiersin.orgresearchgate.netresearchgate.net
Methodological Considerations in Derivatization: Yield Optimization and Purity
Optimizing the yield and ensuring the purity of derivatized calix mdpi.comarenes are critical for their application in supramolecular chemistry. Several factors significantly influence the outcome of these synthetic modifications.
Yield Optimization: The yield of esterification reactions is highly dependent on the reaction conditions. Key factors include:
Base and Stoichiometry: The choice and amount of base are crucial. For partial substitutions, using a weak base in slightly over stoichiometric amounts (e.g., 1.2 equivalents for monoalkylation) can provide good yields while minimizing the formation of di-substituted byproducts. scispace.com
Solvent: The solvent can influence the solubility of reactants and the reactivity of the base. Solvents like acetonitrile and DMF are commonly used for alkylation and acylation reactions. scispace.com
Reaction Time and Temperature: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. scispace.comnih.gov Prolonged reaction times or excessively high temperatures can lead to the formation of undesired byproducts or complete substitution. orgsyn.org
Purity and Purification: Ensuring the purity of the final product is paramount. Due to the potential for forming a mixture of products with different degrees of substitution, purification is a critical step.
Recrystallization: This is a common and effective method for purifying solid calixarene (B151959) derivatives. The crude product obtained after the reaction is often dissolved in a suitable solvent (e.g., boiling toluene) and allowed to cool, leading to the formation of pure crystals. orgsyn.org
Column Chromatography: For separating mixtures of calixarenes with different substitution patterns, column chromatography is an indispensable tool. Silica gel is a common stationary phase, and the mobile phase is selected based on the polarity of the compounds to be separated. mdpi.comscispace.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the synthesized compounds. It can also be adapted for semi-preparative isolation of specific isomers from a reaction mixture, providing high-purity samples (e.g., >97%) with good recovery yields. tudublin.ie
By carefully controlling these methodological aspects, it is possible to synthesize 4-tert-butylcalix mdpi.comarene tribenzoate and its analogs with high yield and purity, enabling their use in advanced applications.
Structural Characterization and Conformational Analysis of 4 Tert Butylcalix 1 Arene Tribenzoate and Its Analogs
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the structure, conformation, and purity of calixarene (B151959) derivatives. These techniques provide insights into the atomic-level arrangement and electronic properties of the molecules in both solution and solid states.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Variable-Temperature NMR) for Structural and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the conformational isomers of calix mdpi.comarenes in solution. The four primary conformations—cone, partial cone, 1,2-alternate, and 1,3-alternate—can be distinguished by the characteristic patterns of the proton (¹H) and carbon (¹³C) signals, particularly those of the methylene (B1212753) bridges (Ar-CH₂-Ar). mdpi.comchemrxiv.orgresearchgate.net
In the highly symmetric cone conformation of the parent 4-tert-butylcalix mdpi.comarene, the methylene protons typically appear as a pair of doublets around 4.26 and 3.49 ppm, resulting from the magnetically distinct axial and equatorial protons. rsc.org Upon substitution at the lower rim with three benzoate (B1203000) groups, the molecule's symmetry is reduced. This reduction would lead to a more complex ¹H NMR spectrum, with multiple distinct signals for the aromatic protons, tert-butyl groups, and methylene bridges, reflecting the different chemical environments of the four phenolic units. For instance, studies on trisubstituted calix mdpi.comarene analogs show highly complex aromatic regions and multiple signals for the methylene and substituent protons, confirming their asymmetric nature. mdpi.com
The conformation of 4-tert-butylcalix mdpi.comarene tribenzoate can be definitively assigned using the following NMR data:
¹H NMR: The splitting pattern of the Ar-CH₂-Ar protons is a key indicator. A pair of doublets suggests a rigid cone conformation, while singlets or multiple complex patterns can indicate other conformations or conformational exchange.
¹³C NMR: The chemical shift of the methylene bridge carbons provides clear evidence of conformation. A signal around 31 ppm is characteristic of a syn orientation of the adjacent phenol (B47542) units (as in the cone conformer), whereas a shift to approximately 37 ppm indicates an anti orientation. researchgate.net A trisubstituted derivative in a cone conformation would be expected to show multiple signals for these carbons due to its lower symmetry.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for assigning the complex proton signals in asymmetrically substituted calixarenes. NOESY, in particular, can confirm the cone conformation by showing through-space correlations between protons on adjacent aromatic rings and between protons of the substituents and the calixarene framework. chemrxiv.org
Variable-Temperature (VT) NMR: This technique is used to study the dynamics of conformational inversion. The introduction of bulky benzoate groups on the lower rim is expected to significantly increase the energy barrier for the cone-to-cone inversion process. VT-NMR experiments can determine the coalescence temperature, allowing for the calculation of the activation energy (ΔG‡) for this process.
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for 4-tert-Butylcalix mdpi.comarene Derivatives
| Protons | Parent Calix mdpi.comarene (cone) | Trisubstituted Analog (cone) mdpi.com |
| Ar-OH | ~10.34 (s, 4H) | ~7.7 (s, 1H) |
| Ar-H | ~7.05 (s, 8H) | 6.79 - 7.2 (m, 8H) |
| Ar-CH₂-Ar | ~4.26 (d, 4H), ~3.49 (d, 4H) | 3.23 - 4.52 (m, 8H) |
| -C(CH₃)₃ | ~1.55 (s, 36H) | 0.97 - 1.18 (multiple s, 36H) |
Advanced Vibrational (Infrared, Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopic Studies
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.
Infrared (IR) and Raman Spectroscopy: The IR spectrum of the parent 4-tert-butylcalix mdpi.comarene is characterized by a broad O-H stretching band around 3100-3300 cm⁻¹, indicative of strong intramolecular hydrogen bonding that stabilizes the cone conformation. chachkov.ruchachkov.ru For 4-tert-butylcalix mdpi.comarene tribenzoate, the IR spectrum would show significant changes. The intensity of the O-H stretching band would be greatly reduced, corresponding to the single remaining hydroxyl group. The most prominent new feature would be the appearance of a strong carbonyl (C=O) stretching band from the benzoate ester groups, typically observed in the range of 1720-1740 cm⁻¹. nih.gov Additionally, characteristic C-O stretching bands for the ester linkage would appear around 1270 and 1120 cm⁻¹. Raman spectroscopy can provide complementary data, especially for the vibrations of the aromatic skeleton. mdpi.comresearchgate.net
Table 2: Key IR Vibrational Frequencies (cm⁻¹) for Calix mdpi.comarene Esters
| Vibrational Mode | Parent Calix mdpi.comarene | Expected for Tribenzoate Derivative |
| O-H Stretch (H-bonded) | ~3150 (broad, strong) | ~3300 (sharp, weak/medium) |
| C-H Stretch (Aromatic) | ~3050 | ~3050 |
| C-H Stretch (Aliphatic) | ~2960 | ~2960 |
| C=O Stretch (Ester) | N/A | ~1735 (very strong) |
| C-O Stretch (Ester) | N/A | ~1270, ~1120 (strong) |
UV-Vis and Fluorescence Spectroscopy: The electronic absorption (UV-Vis) spectra of calix mdpi.comarenes are dominated by π-π* transitions of the constituent phenol units, typically showing absorption maxima around 280-290 nm. uva.nl The introduction of three benzoyl groups, which are themselves chromophores, would be expected to result in a more complex spectrum, possibly with a slight shift in the absorption maxima and an increase in the molar absorptivity. Spectrophotometric titrations are often used to study the complexation of calixarene derivatives with guest molecules or ions. researchgate.net Fluorescence spectroscopy can also be employed to study host-guest interactions, although the intrinsic fluorescence of the calixarene itself is often weak. The binding of a guest molecule can lead to changes in the fluorescence emission, providing a means to quantify the interaction. rsc.org
Mass Spectrometry for Precise Molecular Weight Determination
Mass spectrometry (MS) is an essential technique for confirming the successful synthesis of a target molecule by providing its precise molecular weight. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used for calixarene derivatives. mdpi.comrsc.org
For 4-tert-butylcalix mdpi.comarene tribenzoate (C₆₅H₆₈O₇), the calculated monoisotopic mass is 960.4969 g/mol . An ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 961.50, or adducts with other cations like sodium [M+Na]⁺ at m/z 983.48. This precise mass measurement provides unambiguous confirmation of the compound's elemental composition. mdpi.com
Crystallographic Insights into 4-tert-Butylcalixmdpi.comarene Tribenzoate Structure
While spectroscopic methods reveal the structure in solution, single-crystal X-ray diffraction provides the definitive, atomic-resolution structure in the solid state.
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Although a specific crystal structure for 4-tert-butylcalix mdpi.comarene tribenzoate is not available in the Cambridge Structural Database, analysis of closely related esterified calix mdpi.comarenes provides significant insight into its likely solid-state structure. mdpi.comresearchgate.net X-ray diffraction analysis reveals precise details about:
Conformation: It confirms the conformation of the calixarene macrocycle (cone, partial cone, etc.). For partially substituted calixarenes, the cone conformation is typically maintained due to the residual intramolecular hydrogen bonding and steric hindrance to rotation. mdpi.com
Molecular Geometry: It provides exact bond lengths, bond angles, and torsion angles, revealing any distortions from ideal geometry. For example, the calixarene cup can be flattened or "pinched" depending on the substitution pattern and the inclusion of guest molecules. mdpi.comresearchgate.net
Crystal Packing: It shows how individual molecules arrange themselves in the crystal lattice, forming larger supramolecular assemblies.
In the case of the tribenzoate, a crystal structure would be expected to show the molecule in a distorted cone conformation, with the three bulky benzoate groups oriented away from the remaining hydroxyl group.
Analysis of Intramolecular and Intermolecular Interactions in the Solid State
The solid-state structure of calixarenes is governed by a network of non-covalent interactions.
Intramolecular Interactions: The primary intramolecular interaction in the tribenzoate derivative would be the single remaining hydrogen bond between the phenolic -OH group and the ether oxygen of an adjacent substituted unit. This interaction is crucial for locking the molecule into the cone conformation.
Intermolecular Interactions: The packing of calixarene crystals is driven by a combination of forces. Van der Waals interactions between the bulky tert-butyl groups are significant. Furthermore, C-H···π interactions, involving the aromatic rings and methylene protons, play a critical role in stabilizing the crystal lattice. mdpi.com The presence of benzoate groups introduces additional aromatic surfaces, likely leading to intermolecular π-π stacking interactions that would further direct the crystal packing. hw.ac.uk It is also common for calixarenes to co-crystallize with solvent molecules, which can reside within the calixarene cavity or in the interstitial spaces of the crystal lattice, often participating in the hydrogen-bonding network. mdpi.comrsc.org
Conformational Landscape and Dynamic Behavior of Benzoate-Substituted Calixnih.govarenes
The conformational landscape of 4-tert-butylcalix nih.govarene tribenzoate and its analogs is characterized by a delicate balance of steric and electronic factors that dictate the spatial orientation of the phenolic units. The rotation of these units around the methylene bridges gives rise to four distinct conformational isomers: cone, partial-cone, 1,2-alternate, and 1,3-alternate. The distribution and interconversion of these conformers are central to the molecule's properties and applications.
Investigation of Cone, Partial-Cone, and Alternate Conformations
The four primary conformations of substituted calix nih.govarenes arise from the different possible orientations of the four aromatic rings relative to the central annulus. In the cone conformation, all three benzoate groups and the remaining hydroxyl group are oriented on the same side of the calixarene cavity. The partial-cone conformer has one of the benzoate-substituted rings inverted to the opposite side. The 1,2-alternate and 1,3-alternate conformations have two inverted rings, either adjacent or opposite to each other, respectively.
Computational studies on analogous p-tert-butylcalix nih.govarene esters provide insight into the relative stabilities of these conformers. For a tetraethyl ester derivative, ab initio calculations have shown the cone conformation to be the most stable, followed by the partial cone, 1,3-alternate, and finally the 1,2-alternate isomer as the least stable. researchgate.net A similar trend is observed for the triethyl ester, where the cone conformation is also the most stable. researchgate.net Given the structural similarities, a comparable stability order can be anticipated for 4-tert-butylcalix nih.govarene tribenzoate.
Table 1: Calculated Relative Stabilities of p-tert-Butylcalix nih.govarene Ester Conformers
| Conformer | Relative Stability (Tetraethyl Ester) | Relative Stability (Triethyl Ester) |
|---|---|---|
| Cone | Most Stable | Most Stable |
| Partial Cone | Second Most Stable | Second Most Stable |
| 1,3-Alternate | Third Most Stable | Less Stable |
| 1,2-Alternate | Least Stable | Least Stable |
Data based on ab initio RHF/6-31G and B3LYP/6-31+G(d,p) calculations for analogous tetraethyl and triethyl esters of p-tert-butylcalix nih.govarene. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these conformers in solution. The signals from the methylene bridges, hydroxyl groups, and tert-butyl groups in the ¹H NMR spectrum can differentiate the four conformations. researchgate.net In ¹³C NMR, the chemical shift of the methylene bridge carbons is also indicative of the conformation, with different shifts observed depending on the orientation of the adjacent phenol units. chemrxiv.org
Factors Influencing Conformational Stability and Interconversion Barriers
The conformational stability and the energy barriers to interconversion in benzoate-substituted calix nih.govarenes are influenced by several key factors:
Steric Hindrance: The bulky benzoate groups at the lower rim significantly increase the steric hindrance to rotation of the aromatic rings. For substituents larger than ethyl groups, the conformational interconversion can be slow enough at room temperature that the conformers can be isolated. researchgate.net The large size of the benzoate groups is expected to create a high-energy barrier for the "inversion" of the phenolic units through the annulus of the macrocycle, thus "locking" the molecule into a specific conformation under ambient conditions.
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. While detailed studies on the tribenzoate are limited, research on other calix nih.govarene derivatives has shown that solvent can play a role in stabilizing certain conformations over others.
Intramolecular Interactions: The presence of the remaining hydroxyl group in the tribenzoate derivative allows for the possibility of intramolecular hydrogen bonding. This interaction can provide additional stabilization to certain conformations, particularly the cone conformer where the hydroxyl group can interact with the adjacent benzoyl groups.
Supramolecular Interactions and Molecular Recognition Properties of 4 Tert Butylcalix 1 Arene Tribenzoate Systems
Principles of Host-Guest Chemistry in Benzoate-Functionalized Calixpsu.eduarenes
Host-guest chemistry with benzoate-functionalized calix psu.eduarenes is predicated on the principle of molecular recognition, where the calixarene (B151959) (host) possesses a binding site that is structurally and electronically complementary to a specific substrate (guest). The fundamental framework consists of the calix psu.eduarene scaffold, which is composed of four phenol (B47542) units linked by methylene (B1212753) bridges. The para-tert-butyl groups on the upper rim create a deep, hydrophobic cavity, which is essential for encapsulating neutral guest molecules.
The functionalization of the lower rim with three benzoate (B1203000) ester groups and one remaining hydroxyl group is the defining feature of this system. This modification serves several critical purposes:
Conformational Locking : The bulky benzoate groups help to lock the calixarene into a specific conformation, typically the "cone" conformation, where all four aromatic rings point in the same direction. This pre-organization reduces the entropic penalty upon guest binding, leading to more stable complexes.
Cation Binding Sites : The carbonyl oxygen atoms of the ester groups, along with the ether oxygens of the calixarene framework, form a well-defined, electron-rich pocket. This pocket is ideally suited for coordinating with positively charged ions (cations).
Modulated Solubility : The ester groups alter the solubility of the parent calixarene, allowing it to be studied in a wider range of organic solvents.
Hydrogen Bonding : The single remaining phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, providing an additional site for specific interaction with guests that have complementary functionalities.
Selective Complexation of Ionic Species
The electronic properties of the 4-tert-butylcalix psu.eduarene tribenzoate system, characterized by an electron-rich cavity and polar lower rim, make it particularly adept at binding ionic species, especially cations.
Calix psu.eduarene ester derivatives are renowned for their remarkable ability to selectively bind alkali and alkaline earth metal cations. nih.gov The key to this selectivity lies in the precise arrangement of the carbonyl and ether oxygen atoms on the lower rim, which creates a binding site of a specific size. This arrangement is often perfectly complementary to the ionic radius of the sodium cation (Na⁺). nih.gov
The complexation is primarily driven by strong ion-dipole interactions between the metal cation and the oxygen atoms. The calixarene acts as a polydentate ligand, wrapping around the cation to dehydrate it and form a stable complex. While data for the specific tribenzoate derivative is not abundant, extensive studies on the closely related tetra-ethyl ester of p-tert-butylcalix psu.eduarene demonstrate a clear preference for Na⁺ over other alkali metals like Li⁺, K⁺, and Rb⁺ in non-polar solvents. psu.edursc.org This selectivity arises because the Na⁺ ion is an optimal fit for the cavity created by the lower rim oxygen atoms, maximizing the coordination interactions. Larger cations like K⁺ and Rb⁺ are too large to fit optimally, while smaller cations like Li⁺ have a high charge density and are more strongly solvated, making the energetic cost of desolvation prohibitive.
The binding affinity for transition metals is generally less pronounced for simple ester derivatives compared to calixarenes functionalized with softer donor atoms like nitrogen or sulfur. However, coordination can still occur, driven by the interaction with the hard oxygen donors of the benzoate groups.
| Cation | Log Ka (in Acetonitrile) | Selectivity (Na⁺/M⁺) |
| Li⁺ | 3.5 | ~25 |
| Na⁺ | 5.0 | 1 |
| K⁺ | 3.2 | ~63 |
| Rb⁺ | < 2 | > 1000 |
Table 1: Representative binding constants (log Ka) and selectivity for alkali metal picrate (B76445) extraction from water into a chloroform (B151607) solution by a calix psu.eduarene tetraester derivative, demonstrating the high selectivity for Na⁺. The data illustrates the principles applicable to the tribenzoate system. Data is conceptually derived from studies on calix psu.eduarene ester derivatives.
Direct anion recognition by 4-tert-butylcalix psu.eduarene tribenzoate is not a primary feature of this host. The electron-rich nature of the aromatic cavity and the absence of strong hydrogen-bond donating groups (like ureas or amides) make it ill-suited for direct interaction with negatively charged species. nih.gov
However, the compound can participate in anion recognition through an indirect mechanism known as ion-pair recognition . nih.govosti.gov In this process, the calixarene first binds a metal cation, as described in the previous section. This newly formed host-cation complex possesses a net positive charge and can subsequently bind an anion through electrostatic interactions. The calixarene, therefore, acts as a receptor for the entire ion pair. For example, the calix psu.eduarene-Na⁺ complex can form a tertiary complex with an anion like chloride (Cl⁻) or nitrate (B79036) (NO₃⁻). The strength of this anion binding is dependent on the stability of the initial cation complex and the nature of the solvent.
Encapsulation and Recognition of Neutral Guest Molecules
The deep, hydrophobic cavity formed by the aromatic walls and capped by tert-butyl groups is a defining feature of the calix psu.eduarene scaffold, enabling it to encapsulate a variety of neutral guest molecules.
The primary driving forces for the inclusion of neutral guests are the hydrophobic effect (in relevant solvents) and van der Waals interactions between the guest and the interior of the calixarene cavity. Additional stabilization can be provided by C-H···π or π-π interactions.
Small Organic Molecules : Studies on the parent p-tert-butylcalix psu.eduarene and its ester derivatives have demonstrated the inclusion of various small organic molecules. A close analogue, tetraethyl p-tert-butylcalix psu.eduarene tetracarbonate, has been shown to form a crystalline inclusion compound with acetonitrile (B52724) , where the guest molecule resides within the host's cavity. The inclusion of aromatic guests like phenol and benzotrifluorides is also well-documented for the calix psu.eduarene core. researchgate.net These guests can engage in π-π stacking interactions with the electron-rich aromatic panels of the host, leading to stable complex formation.
Gases : The porous nature of crystalline calixarenes has led to investigations into their use for gas storage and separation. While specific data for the tribenzoate derivative is limited, the parent p-tert-butylcalix psu.eduarene has been studied for the sorption of gases such as CO₂ , CH₄ , and others. The ability to trap these small molecules depends heavily on the packing of the calixarene hosts in the solid state, which creates interstitial voids and channels where gas molecules can reside. The functionalization with benzoate groups would alter this crystal packing and, consequently, the gas sorption properties.
The formation of a host-guest complex is an equilibrium process characterized by thermodynamic and kinetic parameters that define its stability and the speed of guest exchange.
Thermodynamic Parameters : The stability of a complex is quantified by the association constant (Kₐ), which is related to the change in Gibbs free energy (ΔG). The contributions of enthalpy (ΔH) and entropy (ΔS) reveal the nature of the binding forces. For calix psu.eduarene ester derivatives complexing with alkali metals in organic solvents, the process is typically strongly enthalpy-driven (large negative ΔH). psu.edu This indicates that the formation of strong ion-dipole bonds between the host and cation is the dominant stabilizing factor. The process is often accompanied by an unfavorable entropy change (negative ΔS) due to the loss of conformational freedom as the host and guest associate into a single, more ordered entity. psu.edu Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure these thermodynamic parameters.
| Parameter | Value (for Na⁺ complexation) | Interpretation |
| ΔG (Gibbs Free Energy) | ~ -28 kJ/mol | Spontaneous and stable complex formation. |
| ΔH (Enthalpy) | ~ -40 kJ/mol | Strongly exothermic; binding is driven by favorable bond formation (ion-dipole). |
| -TΔS (Entropy) | ~ +12 kJ/mol | Unfavorable entropy change; indicates an increase in order upon complexation. |
Table 2: Representative thermodynamic parameters for the 1:1 complexation of Na⁺ by a calix psu.eduarene ester derivative in acetonitrile at 298 K. These values illustrate that the formation of the complex is a highly favorable enthalpic process. Data is conceptually derived from studies on related calix psu.eduarene ester systems. psu.edursc.org
Kinetic Parameters : Host-guest complexation is a dynamic process, with guests constantly entering (association rate, kₒₙ) and leaving (dissociation rate, kₒff) the host cavity. These rates can be measured using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. For many calixarene complexes, guest exchange is fast on the human timescale but slow enough to be observed on the NMR timescale. The kinetics depend on the size of the guest, the steric hindrance at the entrance of the cavity, and the strength of the host-guest interactions. The tribenzoate functionalization can influence these rates by partially gating the entrance to the cavity.
Supramolecular Assemblies and Self-Organization Phenomena
The substitution of three of the four hydroxyl groups on the lower rim of 4-tert-butylcalix nih.govarene with benzoate moieties fundamentally alters the hydrogen-bonding capabilities that are characteristic of the parent calixarene. This modification precludes the formation of the typical head-to-tail hydrogen-bonded assemblies commonly observed for unsubstituted calix nih.govarenes. Instead, the supramolecular organization of 4-tert-butylcalix nih.govarene tribenzoate is governed by a combination of weaker, yet significant, non-covalent interactions.
The self-assembly of 4-tert-butylcalix nih.govarene tribenzoate in both solution and the solid state is driven by a complex interplay of intermolecular forces. The bulky tert-butyl groups on the upper rim and the voluminous benzoate groups on the lower rim create a molecule with a distinct three-dimensional structure that influences its packing and aggregation.
Key interactions that are likely to direct the formation of supramolecular architectures include:
π-π Stacking: The presence of multiple aromatic rings in both the calixarene core and the benzoate groups provides ample opportunity for π-π stacking interactions. These interactions are expected to be a dominant force in the organization of the molecules into larger assemblies.
CH-π Interactions: The numerous C-H bonds of the tert-butyl and methylene groups can interact with the electron-rich π-systems of the aromatic rings, further stabilizing the supramolecular structures.
While direct experimental data on the specific aggregation behavior of 4-tert-butylcalix nih.govarene tribenzoate is limited, studies on other ester derivatives of calix nih.govarenes suggest that these molecules can form discrete nanoscale aggregates in solution. The size and stability of these aggregates are dependent on factors such as solvent polarity and concentration. In the solid state, these interactions can lead to the formation of well-defined crystalline lattices with intricate packing arrangements.
Table 1: Comparison of Intermolecular Interactions in 4-tert-Butylcalix nih.govarene and its Tribenzoate Derivative
| Interaction Type | 4-tert-Butylcalix nih.govarene | 4-tert-Butylcalix nih.govarene Tribenzoate |
| Hydrogen Bonding | Dominant (OH···O) | Limited (single OH group) |
| Van der Waals Forces | Significant | Very Significant |
| π-π Stacking | Present (calixarene core) | Enhanced (calixarene core and benzoate rings) |
| CH-π Interactions | Present | Enhanced |
The conformational flexibility inherent to the calix nih.govarene scaffold, coupled with the potential for different arrangements of the benzoate groups, makes 4-tert-butylcalix nih.govarene tribenzoate a candidate for exhibiting pseudopolymorphism. Pseudopolymorphs are different crystalline forms of the same compound that incorporate different types or amounts of solvent molecules into their crystal lattice. The phenomenon of pseudopolymorphism is well-documented for the parent 4-tert-butylcalix nih.govarene, which can form a variety of inclusion compounds with different stoichiometries and packing arrangements depending on the guest molecule.
The ability of 4-tert-butylcalix nih.govarene tribenzoate to form inclusion compounds is significantly influenced by the three benzoate groups at the lower rim. These bulky substituents partially obstruct the entrance to the calixarene cavity, making the inclusion of guest molecules more selective compared to the parent calixarene. While the parent 4-tert-butylcalix nih.govarene is known to include a wide range of guest molecules within its cavity, the tribenzoate derivative would likely exhibit a preference for smaller guest molecules that can fit into the partially enclosed space. The remaining hydroxyl group may also play a role in coordinating with specific guest molecules through hydrogen bonding.
Research on other acylated calix nih.govarenes has shown that the nature of the acyl group can tune the guest-binding properties. For instance, longer acyl chains can create a more hydrophobic cavity, favoring the inclusion of nonpolar guests. In the case of the tribenzoate, the aromatic nature of the substituents might favor the inclusion of guest molecules capable of engaging in π-π or CH-π interactions.
Table 2: Potential for Inclusion Compound Formation with Various Guests
| Guest Molecule | Parent 4-tert-Butylcalix nih.govarene | 4-tert-Butylcalix nih.govarene Tribenzoate (Predicted) | Rationale for Prediction |
| Toluene | Forms stable 1:1 complex | Possible, but may be sterically hindered | Aromatic guest, but may be too large for the partially blocked cavity. |
| Acetonitrile | Forms stable inclusion compounds | Likely to form inclusion compounds | Small, polar guest that can fit into the modified cavity. |
| Chloroform | Forms stable inclusion compounds | Likely to form inclusion compounds | Small, polarizable guest that can interact with the host. |
| Aliphatic Amines | Forms a series of pseudopolymorphic inclusion compounds | Possible, with selectivity for smaller amines | Steric hindrance from benzoate groups would favor smaller aliphatic chains. |
Academic Applications of 4 Tert Butylcalix 1 Arene Tribenzoate in Advanced Chemical Research
Development of Chemical Sensors and Sensing Platforms
While various derivatives of p-tert-butylcalix researchgate.netarene have been successfully employed as ionophores and molecular receptors in sensing applications, specific data on 4-tert-Butylcalix researchgate.netarene tribenzoate is not available. The general principle involves modifying the calixarene (B151959) scaffold to create a pre-organized cavity that can selectively bind target analytes. mdpi.com
Optical and Electrochemical Sensing of Specific Analytes (e.g., Ions, Small Molecules, Nucleotides)
There are no specific studies detailing the use of 4-tert-Butylcalix researchgate.netarene tribenzoate for the optical or electrochemical sensing of ions, small molecules, or nucleotides. Research on other derivatives, however, has shown that functionalization is crucial for creating effective sensors. For instance, calix researchgate.netarenes functionalized with chromophores or fluorophores are used in optical sensing, while those integrated into electrode materials are used for electrochemical detection. mdpi.comrsc.org Amphiphilic calix researchgate.netarenes with polyammonium groups have been synthesized for nucleotide recognition. nih.gov
Elucidation of Molecular Sensing Mechanisms
Without experimental data on 4-tert-Butylcalix researchgate.netarene tribenzoate, its specific molecular sensing mechanisms cannot be elucidated. Generally, the sensing mechanism for calixarene-based sensors relies on host-guest interactions. mdpi.com The calixarene's hydrophobic cavity can encapsulate guest molecules, while functional groups on the rims can form hydrogen bonds, coordinate with metal ions, or engage in π-π stacking. These interactions lead to a measurable signal, such as a change in fluorescence, color, or electrochemical potential. mdpi.com Computational studies, like those performed on tetraamino-tert-butylcalix researchgate.netarene, help in understanding the thermodynamics and stability of host-guest complexes. nih.gov
Catalytic Applications in Supramolecular Environments
The application of calixarenes in catalysis often involves their use as scaffolds to support catalytic groups, creating a microenvironment that can influence reaction rates and selectivity.
Role of Calixresearchgate.netarene Benzoates in Asymmetric Catalysis
There is no specific information available regarding the role of 4-tert-Butylcalix researchgate.netarene tribenzoate in asymmetric catalysis. The field of asymmetric catalysis using calixarenes typically involves the attachment of chiral units, such as L-proline or primary amine–thiourea groups, to the calixarene framework. beilstein-journals.org These chiral calixarene derivatives then act as organocatalysts or ligands for metal catalysts, facilitating enantioselective reactions by creating a chiral pocket around the active site. beilstein-journals.org
Exploration in Supported or Dispersed Catalytic Systems
Specific research on 4-tert-Butylcalix researchgate.netarene tribenzoate in supported or dispersed catalytic systems has not been reported. In related research, thiacalix researchgate.netarene-supported molecular clusters have been explored for various catalytic applications. rsc.org The general strategy involves anchoring the calixarene unit to a solid support, such as silica or a polymer, or using it to stabilize metal nanoparticles, thereby combining the recognition properties of the macrocycle with the catalytic activity of the active species.
Material Science and Nanotechnology Innovations
Calixarenes are versatile building blocks for new materials due to their well-defined structures and propensity for self-assembly.
While there are no specific studies on materials or nanotechnology innovations involving 4-tert-Butylcalix researchgate.netarene tribenzoate, other derivatives have been widely used. For example, p-tert-butylcalix researchgate.netarene-tetra-O-acetate has been used as a nanoreactor for the synthesis of azo-compounds. researchgate.net Polymers have been created by cross-linking diamine derivatives of p-tert-butylcalix researchgate.netarene with chitosan to produce adsorbents for heavy metal ions. researchgate.net Furthermore, the functionalization of the upper rim of p-tert-butylcalix researchgate.netarene has led to the development of amphiphiles that form nano-aggregates and vesicles in aqueous solutions. nih.gov These examples highlight the potential of the calixarene scaffold in materials science, although specific applications for the tribenzoate derivative remain to be explored.
Fabrication of Functional Materials with Tailored Properties
The 4-tert-butylcalix solventextraction.gr.jparene platform is exceptionally suited for the fabrication of functional materials due to its synthetic versatility and controllable conformation. rsc.org Researchers functionalize either the upper or lower rims of the calixarene to impart specific properties, leading to materials with applications in fields ranging from environmental remediation to molecular magnetism. mdpi.com
One key strategy involves grafting calixarene derivatives onto solid supports. For instance, various calix solventextraction.gr.jparene derivatives have been covalently attached to mesoporous silica, such as MCM-41, using linkers like diisocyanates. mdpi.com This process yields hybrid organic-inorganic materials that combine the high surface area and stability of silica with the selective binding properties of the calixarene. mdpi.com Similarly, functionalized calixarenes have been used to modify graphene oxide, creating composite materials for the effective removal of organic pollutants from aqueous environments. nih.gov
Furthermore, the tetraphenolic lower rim of p-tert-butylcalix solventextraction.gr.jparene is an ideal binding site for metal ions. rsc.org This characteristic has been exploited to construct complex polymetallic clusters and coordination cages. rsc.orgmdpi.com By assembling metal ions like cobalt, nickel, or magnesium with linkers such as p-tert-butylsulfonylcalix solventextraction.gr.jparene, researchers have created discrete, polyhedral metal-organic supercontainers (MOSCs). mdpi.com These structures possess well-defined internal cavities and have potential applications in areas like drug delivery and molecular recognition. mdpi.com The ability to vary reactants and reaction conditions allows for the synthesis of a wide range of these clusters, each with unique structural and magnetic properties. rsc.org
Development of Porous Materials for Adsorption and Separation
The inherent structure of 4-tert-butylcalix solventextraction.gr.jparene and its derivatives facilitates the development of porous materials crucial for adsorption and separation processes. rsc.orgmdpi.com These materials can be either crystalline solids composed entirely of calixarenes or hybrid materials where the calixarene is a functional component.
A microporous material with a significant surface area can be obtained through the controlled desolvation of a 4-tert-butylcalix solventextraction.gr.jparene-acetonitrile complex. researchgate.net This process creates voids in the material's structure, making it suitable for gas adsorption. Studies have also been conducted on the low-density phase of p-tert-butylcalix solventextraction.gr.jparene for hydrogen gas uptake. nih.gov Experimental measurements and computer simulations have shown that this phase exhibits both weak surface adsorption and stronger adsorption within the calixarene cavity, with a reversible gas adsorption/desorption cycle. nih.gov
Another successful approach is the functionalization of pre-existing porous materials. Mesoporous silica functionalized with p-tert-butylcalix solventextraction.gr.jparene has been developed for the adsorption of organic pollutants like tributyltin. mdpi.com The grafting of the calixarene onto the silica surface introduces recognition sites that enhance the material's capacity and selectivity for target molecules. mdpi.commdpi.com The resulting materials retain the robust, high-surface-area framework of the silica while gaining the selective binding capabilities of the calixarene macrocycle. mdpi.com
Below is a table summarizing research findings on porous materials based on 4-tert-butylcalix solventextraction.gr.jparene.
Table 1: Porous Materials Based on 4-tert-Butylcalix solventextraction.gr.jparene Derivatives| Material | Base Calixarene | Preparation Method | Key Property | Application |
|---|---|---|---|---|
| Microporous tBC | 4-tert-Butylcalix solventextraction.gr.jparene | Controlled desolvation of an acetonitrile (B52724) complex researchgate.net | Large surface area researchgate.net | Gas Adsorption |
| Low-density tBC | p-tert-Butylcalix solventextraction.gr.jparene | Crystallization and activation nih.gov | Reversible H₂ uptake nih.gov | Hydrogen Storage |
Chemical Separation and Extraction Processes
The ability of the calixarene cavity to form stable host-guest complexes with various ions and neutral molecules makes its derivatives highly effective agents in chemical separation and extraction. mdpi.commdpi.com
Targeted Extraction of Ions (e.g., Heavy Metals, UO22+) and Organic Pollutants
Derivatives of 4-tert-butylcalix solventextraction.gr.jparene have been extensively developed as selective extractants for a range of metal ions and organic pollutants. By introducing specific functional groups onto the calixarene scaffold, its affinity and selectivity for a particular target can be finely tuned.
For heavy metal extraction, calix solventextraction.gr.jparenes functionalized with hydroxamic acid groups at the lower rim exhibit chelating properties that enable the complexation and extraction of transition metal ions such as Fe(III), V(V), Cu(II), and Pb(II). nih.gov Similarly, derivatives containing carboxylic acid groups have proven to be excellent extractants for various metal ions, including rare earth elements. solventextraction.gr.jp The extraction efficiency is often dependent on the pH of the aqueous solution. nih.gov Research on the larger p-t-butylcalix scielo.brarene has demonstrated high extraction efficiencies for heavy metal ions like Cu2+ (97%) and Cd2+ (90%) from aqueous solutions containing ethylene diamine. nih.gov
In the realm of organic pollutant removal, a composite material made of p-dimethylamine calix solventextraction.gr.jparene and graphene oxide has been fabricated for the effective removal of 2,4,6-trichlorophenol from water. nih.gov Furthermore, silica materials functionalized with p-tert-butylcalix solventextraction.gr.jparene have shown a high adsorption capacity for tributyltin (TBT), an organotin pollutant. mdpi.com The primary interaction mechanism is attributed to hydrophobic interactions between the butyl groups of TBT and the tert-butyl groups on the calixarene's upper rim. mdpi.com
The table below presents data on the extraction of various pollutants using 4-tert-butylcalix solventextraction.gr.jparene derivatives.
Table 2: Extraction of Ions and Organic Pollutants| Calixarene Derivative | Target Pollutant | Method | Key Result |
|---|---|---|---|
| p-tert-Butylcalix solventextraction.gr.jparene tetrahydroxamic acid | Fe(III), Co(II), Pb(II), Mn(II), Cu(II), Ni(II) | Solid Phase Extraction nih.gov | Demonstrates pH-dependent extractive selectivity for various metal ions. nih.gov |
| p-tert-Butylcalix solventextraction.gr.jparene-functionalized silica | Tributyltin (TBT) | Batch Adsorption mdpi.com | Maximum adsorption capacity of 16.42 mg/g. mdpi.com |
| Monosubstituted p-tert-butylcalix solventextraction.gr.jparene with N-methoxycarbonylmonoaza-12-crown-4 | Sodium (Na+) | Liquid-Liquid Extraction mdpi.com | Highly effective and selective extractant for sodium cations. mdpi.com |
Applications in Chromatographic Separations
Calixarene derivatives are widely used as stationary phases in various chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), due to their unique molecular recognition capabilities. scielo.brnih.govnih.gov
In HPLC, silica gel chemically bonded with a para-tert-butylcalix solventextraction.gr.jparene derivative has been synthesized and used as a stationary phase. nih.gov This phase demonstrated high selectivity for separating challenging analytes like polycyclic aromatic hydrocarbons (PAHs), phenols, and positional isomers of aromatic amines. nih.gov The separation mechanism is a combination of hydrophobic interactions, hydrogen bonding, and π-π and inclusion interactions between the calixarene cavity and the analytes. nih.gov
In the field of GC, calix solventextraction.gr.jparene and its larger analogue, calix orgsyn.orgarene, have been modified and used to coat capillary columns. scielo.brnih.gov A stationary phase combining the 3D π-rich cavity of calix solventextraction.gr.jparene with polar polyethylene glycol (PEG) chains showed excellent separation performance for halogenated benzenes, phenols, and aniline isomers. scielo.br Similarly, a p-tert-butyl(tetradecyloxy)calix orgsyn.orgarene stationary phase exhibited high resolving power for a wide range of analytes, including positional and structural isomers. nih.gov The host-guest recognition ability of the calixarene cavity is key to achieving this high selectivity. nih.gov These calixarene-based stationary phases often provide different retention behaviors compared to standard commercial columns, offering a valuable tool for complex separations. scielo.br
Computational and Theoretical Studies on 4 Tert Butylcalix 1 Arene Tribenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for investigating the intrinsic properties of calixarene (B151959) derivatives. These methods provide detailed information about electron distribution, molecular orbital energies, and reactivity descriptors, which govern the chemical behavior of the molecule.
For derivatives of 4-tert-butylcalix chemistryviews.orgarene, DFT calculations are frequently employed to determine stable molecular geometries and to understand their electronic characteristics. researchgate.netresearchgate.net For instance, calculations can predict the total interaction energy, as well as photophysical and electrochemical properties. um.edu.my Methods like B3LYP with basis sets such as 6-31G(d,p) or 6-31+G(d,p) are commonly used to optimize the structures of different conformational isomers (e.g., cone, partial cone, 1,2-alternate, 1,3-alternate) and to evaluate their relative stabilities. researchgate.net Such studies have shown that for many p-tert-butylcalix chemistryviews.orgarene esters, the cone conformer is the most stable. researchgate.net
These calculations are also essential for studying reactivity. The electronic properties, such as the Density of States (DOS) and the band gap, can be determined, which helps classify the material's conductive properties; a DFT simulation for the parent calix chemistryviews.orgarene yielded a band gap of 2.28 eV, confirming its insulating nature. um.edu.my Quantum chemical methods are also used to model host-guest interactions by calculating the energy of complex formation, often using a combination of DFT and a solvation model like CPCM to simulate solvent effects. nih.govbeilstein-journals.org This approach allows for the estimation of binding selectivity between a calixarene host and various guest molecules. nih.govbeilstein-journals.org
| Computational Method | Basis Set | Properties Investigated | Typical Application |
| Density Functional Theory (DFT) | 6-31G(d,p), 6-31+G(d,p) | Conformational stability, electronic structure, reaction energies | Determining the most stable conformer (cone, partial cone, etc.) of calix chemistryviews.orgarene esters. researchgate.net |
| Ab initio (RHF) | 6-31G | Structural optimization | Initial geometry optimization of calix chemistryviews.orgarene ester isomers before higher-level calculations. researchgate.net |
| Semi-empirical (AMI) | - | Heats of formation, conformational analysis | Rapid screening of the preferred conformations for various substituted calix chemistryviews.orgarenes. researchgate.net |
| DFT with Solvation Model (CPCM/SMD) | 6-311g | Complex formation energy in solution, binding selectivity | Estimating the binding energy of a calix chemistryviews.orgarene derivative with ions like ATP/ADP in water. nih.govbeilstein-journals.orgresearchgate.net |
Molecular Dynamics Simulations for Conformational Dynamics and Host-Guest Interactions
Molecular Dynamics (MD) simulations are a powerful technique for exploring the dynamic behavior of molecules over time. For flexible macrocycles like calixarenes, MD is crucial for understanding conformational flexibility and the intricate process of host-guest recognition.
MD simulations provide a detailed picture of the conformational landscape of 4-tert-butylcalix chemistryviews.orgarene and its derivatives. Calix chemistryviews.orgarenes can exist in several distinct conformations (cone, partial cone, 1,2-alternate, and 1,3-alternate), and the transitions between these states can be modeled. chemistryviews.org These simulations, often using force fields like AMBER, can reveal how factors such as solvent, temperature, or substitution patterns on the upper or lower rims influence the conformational equilibrium. nih.govnih.gov For example, studies have shown that some derivatives can switch irreversibly from 1,3-alternate or 1,2-alternate conformations to the more thermodynamically stable partial cone form, a process that can be modulated by the solvent. chemistryviews.org
In the context of host-guest chemistry, MD simulations are used to observe the binding process in real-time. These simulations can track the entry and orientation of a guest molecule within the calixarene cavity, revealing the key intermolecular interactions (e.g., van der Waals, electrostatic) that stabilize the complex. nih.gov Studies on p-tert-butylcalix chemistryviews.orgarene have used MD to simulate the inclusion of small gas molecules, determining inclusion energies and the dynamics of guest motion inside the host cavity. nih.govnih.gov Furthermore, MD simulations have been successfully employed to study the interaction of functionalized calixarenes with biological molecules like proteins, capturing the "walking" motion of a calixarene on a protein surface and identifying key binding sites. chemrxiv.orgrsc.org
| Conformer | Description | Typical Stability (Theoretical) |
| Cone | All four phenolic units point in the same direction. | Often the most stable for unsubstituted or lightly substituted lower rims. researchgate.net |
| Partial Cone | Three units point up, one points down. | Can become the thermodynamic minimum for certain substitution patterns. chemistryviews.org |
| 1,2-Alternate | Two adjacent units point up, two point down. | Generally less stable than cone or partial cone. researchgate.net |
| 1,3-Alternate | Two opposing units point up, two point down. | Generally less stable than cone or partial cone. researchgate.net |
Free Energy Perturbation and Molecular Mechanics for Binding Energetics
Calculating the binding affinity between a host and a guest is a primary goal of computational supramolecular chemistry. Molecular Mechanics (MM) force fields, combined with advanced techniques like Free Energy Perturbation (FEP), provide quantitative predictions of binding energetics.
Molecular mechanics methods, such as the Merck Molecular Force Field (MMFF), are used to perform conformational searches and optimize the geometries of host-guest complexes. researchgate.net These methods are computationally less expensive than quantum calculations and are suitable for large systems and extensive sampling.
To obtain accurate binding free energies, more sophisticated methods are required. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach to estimate the free energy of binding from MD simulation trajectories. It combines the molecular mechanical energies with a continuum solvent model to account for solvation effects. Another powerful, albeit computationally intensive, technique is FEP, which calculates the free energy difference between two states (e.g., bound and unbound) by simulating a non-physical pathway that transforms one state into the other. These methods have been applied to calixarene-protein interactions, yielding binding free energy values in quantitative agreement with experimental data from techniques like isothermal titration calorimetry. chemrxiv.org For instance, simulations of para-sulfonato-calix chemistryviews.orgarene with cytochrome c identified key amino acid residues involved in the binding process and calculated their per-residue contribution to the total binding energy. chemrxiv.org
| Method | Description | Application Example | Calculated Value (Example) |
| MM-PBSA | Calculates binding free energy from MD snapshots by combining MM energy, polar and non-polar solvation energies. | Calculating binding free energy of para-sulfonato-calix chemistryviews.orgarene to a protein. chemrxiv.org | -5.0 to -7.7 kcal/mol (per-residue interaction energy for key residues). chemrxiv.org |
| Attach-Pull-Release (APR) | A method to compute potential of mean force and binding free energy. | Assessing the overall binding free energy of para-sulfonato-calix chemistryviews.orgarene with an antifungal protein. rsc.org | -6.42 ± 0.5 kcal/mol (computational) vs. -5.45 kcal/mol (experimental). rsc.org |
| Monte Carlo Conformational Search | Samples different molecular conformations to find low-energy structures. | Identifying optimized geometries of calix chemistryviews.orgarene ester-metal ion complexes. researchgate.net | N/A (Provides structures for further energy calculations). |
Predictive Modeling for Design of New Calixchemistryviews.orgarene Benzoate (B1203000) Receptors
A significant application of computational chemistry in this field is the rational design of novel calixarene-based receptors with tailored properties. Predictive modeling allows researchers to screen potential host molecules in silico before undertaking complex and time-consuming synthesis.
The design process involves modifying the basic calix chemistryviews.orgarene scaffold—for instance, by altering the benzoate or other ester groups on the lower rim or the functional groups on the upper rim—and then computationally evaluating the new derivative's affinity and selectivity for a specific target guest. mdpi.com Quantum chemical calculations can predict how electronic modifications will affect the binding pocket, while MD simulations can assess the new host's conformational stability and its dynamic fit with the guest.
By calculating binding free energies for a range of potential host-guest pairs, computational models can identify the most promising candidates for synthesis. This approach accelerates the discovery of new receptors for applications in sensing, separations, and drug delivery. nih.govresearchgate.net For example, if the goal is to design a receptor selective for a particular cation, models can predict how the arrangement of benzoate carbonyl oxygens and other donor atoms influences coordination and binding strength. This predictive power is essential for moving beyond trial-and-error synthesis and toward the targeted construction of functional supramolecular systems.
Outlook and Future Research Directions for 4 Tert Butylcalix 1 Arene Tribenzoate Chemistry
Exploration of Novel Derivatization and Functionalization Strategies
The synthetic versatility of calixarenes is one of their most powerful attributes. beilstein-journals.orgnih.gov For 4-tert-butylcalix kpfu.ruarene tribenzoate, future research can build upon established methodologies to create a new generation of sophisticated molecular architectures. The presence of a single, reactive hydroxyl group is a key feature that allows for precise, mono-functionalization.
Key future strategies include:
Targeted Lower-Rim Modification : The single hydroxyl group is a prime target for introducing a wide array of functionalities. This could include chromophores or fluorophores for sensing applications, redox-active groups like ferrocene, or catalytic moieties. A recently reported synthesis of a 1,3-alternate tribenzoyl calix kpfu.ruarene derivative highlights the feasibility of selective functionalization at the remaining hydroxyl site. mdpi.com
Upper-Rim Functionalization : While the lower rim offers a specific reaction site, the upper rim's tert-butyl groups can be modified or replaced. Ipso-nitration followed by reduction to amino groups is a well-established route that could be applied to the tribenzoate derivative, enabling the attachment of peptides, saccharides, or other recognition units. researchgate.net
Bridge Modification : Although synthetically challenging, functionalization of the methylene (B1212753) bridges connecting the phenolic units represents a frontier in calixarene (B151959) chemistry. escholarship.org Developing routes to modify these positions on the tribenzoate scaffold could introduce new structural and functional properties, altering the shape and electronics of the central cavity.
"Click" Chemistry : The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry, provides an efficient and high-yielding method for attaching complex molecular fragments. nih.gov The remaining hydroxyl group could be converted to an azide (B81097) or alkyne, creating a versatile handle for post-synthesis modification.
Table 1: Potential Derivatization Strategies for 4-tert-Butylcalix kpfu.ruarene Tribenzoate
| Reaction Site | Strategy | Potential Added Functionality |
|---|---|---|
| Lower Rim (Single -OH) | Alkylation/Acylation | Attachment of sensors, catalysts, polymers |
| Click Chemistry Handle | Modular attachment of diverse molecular units | |
| Phosphorylation | Introduction of water solubility, metal binding | |
| Upper Rim (tert-Butyl) | Ipso-Nitration/Reduction | Amino groups for bioconjugation |
| Halogenation | Precursor for cross-coupling reactions | |
| Benzoate (B1203000) Groups | Selective Hydrolysis | Generation of di- or mono-benzoates |
| Methylene Bridges | Oxidation/Substitution | Fine-tuning of cavity shape and electronics |
Integration into Multi-component Supramolecular Systems
The creation of complex, functional systems through self-assembly is a cornerstone of modern supramolecular chemistry. kpfu.ru 4-tert-Butylcalix kpfu.ruarene tribenzoate is an ideal candidate for incorporation into such systems due to its amphiphilic nature and pre-organized cavity.
Future research in this area could focus on:
Host-Guest Chemistry : The partially benzoylated cavity offers a different steric and electronic environment compared to the parent tetraol or the fully substituted tetrabenzoate. This could lead to unique selectivity for neutral guest molecules. researchgate.netmdpi.com The interplay between the electron-rich aromatic cavity and the single hydroxyl group could enable cooperative binding of guests that can interact with both sites simultaneously.
Self-Assembled Nanostructures : Amphiphilic calixarenes are known to form higher-order structures like vesicles, micelles, or nanotubes in solution. beilstein-journals.org By attaching a hydrophilic tail to the single hydroxyl group of the tribenzoate, novel amphiphiles could be designed. These could self-assemble into nanostructures capable of encapsulating and delivering guest molecules.
Supramolecular Gels : Calixarene derivatives have been shown to act as low-molecular-weight gelators, forming extensive networks that can immobilize solvents. nih.gov The specific intermolecular interactions (hydrogen bonding from the OH group, π-π stacking from the aromatic rings) of the tribenzoate derivative could be harnessed to form robust organogels or hydrogels with stimuli-responsive properties.
Functionalized Surfaces : Immobilizing the tribenzoate derivative onto solid supports like silica, gold nanoparticles, or graphene could create functional materials for sensing, separation, or catalysis. mdpi.comfrontiersin.org The single hydroxyl group provides a convenient anchor point for covalent attachment to surfaces, orienting the calixarene cavity for interaction with analytes in a liquid or gas phase. rsc.org
Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of calixarenes—their conformational changes and interactions with guests—is crucial for rational design. The reduced symmetry of the tribenzoate derivative makes these studies particularly important and challenging.
Future research should employ a combination of advanced techniques:
Dynamic NMR Spectroscopy : Variable-temperature (VT) NMR studies are essential for probing the conformational dynamics, such as the rate of annulus rotation. acs.org For the tribenzoate, the introduction of bulky groups can lock the conformation, leading to distinct isomers (e.g., cone, partial cone, 1,3-alternate) that can be identified by NMR. mdpi.com Techniques like 2D-NOESY can provide through-space correlations to elucidate the precise 3D structure and guest location in solution. chemrxiv.org
X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation and detailed insights into host-guest binding modes and intermolecular packing. mdpi.compsu.edu Obtaining crystal structures of the tribenzoate, both alone and with various guests, will be critical to understanding its recognition properties.
Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for characterizing host-guest complexes in the gas phase and determining their stoichiometry.
Computational Modeling : Density Functional Theory (DFT) and molecular dynamics (MD) simulations can complement experimental data by providing energetic details of different conformations, calculating binding energies with guests, and modeling the dynamic processes of guest entry and exit from the cavity. um.edu.mynih.gov
Table 2: Advanced Characterization Techniques and Their Applications
| Technique | Information Provided | Relevance to Tribenzoate Derivative |
|---|---|---|
| Dynamic ¹H/¹³C NMR | Conformational isomerism, energy barriers to rotation, structural elucidation. | Determines the preferred conformation (cone, paco, etc.) and its flexibility. |
| 2D NMR (NOESY/ROESY) | Through-space proton-proton distances, host-guest geometry. | Maps the precise location and orientation of a guest within the cavity. |
| X-ray Crystallography | Solid-state structure, bond lengths/angles, intermolecular interactions. | Provides definitive structural proof and reveals packing arrangements. psu.edu |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, Kₐ). | Quantifies the strength and thermodynamic drivers of host-guest complexation. |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation, stoichiometry of complexes. | Confirms the formation of 1:1 or other host-guest complexes. mdpi.com |
| DFT/MD Simulations | Optimized geometries, binding energies, dynamic behavior. | Provides theoretical insight into stability and interaction mechanisms. nih.gov |
Expanding the Scope of Academic Applications and Interdisciplinary Collaborations
The unique properties of 4-tert-butylcalix kpfu.ruarene tribenzoate make it a promising candidate for a range of academic and potentially commercial applications, particularly through interdisciplinary collaboration.
Future directions include:
Molecular Recognition and Sensing : The development of selective sensors for environmentally or biologically important molecules is a major research driver. mdpi.comresearchgate.net By attaching a signaling unit (e.g., a fluorophore) to the tribenzoate's hydroxyl group, chemosensors could be created where guest binding in the cavity modulates the signal, allowing for sensitive detection.
Biomimetic Chemistry : Calixarenes can serve as scaffolds to mimic biological systems like enzyme active sites. researchgate.net The tribenzoate platform could be functionalized with catalytic groups and binding sites to create simple enzyme mimics for hydrolysis or other reactions. Collaborations with biochemists would be essential to design and test such systems.
Materials Science : Incorporating the tribenzoate derivative into polymers, either as a pendant group or as a cross-linker, could create advanced materials with tailored properties. For example, polymers containing this calixarene could be used for molecularly imprinted materials or for membranes with selective transport properties. Collaboration with polymer chemists and materials scientists would be key.
Pharmaceutical and Biomedical Sciences : While direct therapeutic applications are outside this scope, functionalized calixarenes are widely explored as drug delivery vehicles and anticancer agents. nih.govscispace.commdpi.com The tribenzoate could serve as a versatile starting point for developing complex bioconjugates or targeted delivery systems, a research area that would benefit from partnerships with pharmacologists and medical researchers. nih.gov
By pursuing these interconnected research avenues, the scientific community can unlock the full potential of 4-tert-butylcalix kpfu.ruarene tribenzoate, transforming it from a molecular curiosity into a powerful tool for creating functional molecular and supramolecular systems.
Q & A
Q. What are the optimal synthetic routes for preparing 4-tert-butylcalix[4]arene tribenzoate, and how can purity be ensured?
The synthesis typically begins with commercially available 4-tert-butylcalix[4]arene (CAS 60705-62-6), which is functionalized via esterification with benzoic acid derivatives. A key step involves selective substitution at the hydroxyl groups while preserving the calixarene conformation. For tribenzoate formation, partial esterification under controlled conditions (e.g., using anhydrous K₂CO₃ in acetone/acetonitrile) is critical to avoid over-functionalization . Post-synthesis, purification via column chromatography or recrystallization is recommended. Purity (>98%) can be verified using HPLC (as per technical specifications in commercial catalogs) and ¹H/¹³C NMR to confirm substitution patterns .
Q. How should researchers characterize the structural and thermal stability of 4-tert-butylcalix[4]arene derivatives?
- Structural Analysis : Use NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to confirm the cone conformation and substitution sites. FT-IR can identify ester carbonyl stretches (~1720 cm⁻¹) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >300°C for the parent calixarene, while derivatives like tribenzoate may exhibit lower stability due to ester group decomposition . Differential scanning calorimetry (DSC) can detect phase transitions or curing behavior in crosslinked materials .
Q. What are the standard solubility profiles of this compound in common solvents?
The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves well in chlorinated solvents (e.g., CHCl₃, CH₂Cl₂) and aromatic hydrocarbons (e.g., toluene). Solubility can be enhanced by introducing fluorous or hydrophilic groups during functionalization .
Advanced Research Questions
Q. How can this compound be integrated into gas separation membranes, and what performance metrics should be evaluated?
The calixarene’s macrocyclic cavity can act as a molecular sieve in mixed-matrix membranes (MMMs). For example, blending with Pebax-1657 improves CO₂/N₂ selectivity by 40% due to enhanced polar interactions with CO₂ . Key metrics include:
Q. What strategies address contradictions in reported CO₂ adsorption capacities of calixarene-based materials?
Discrepancies arise from variations in pore size (controlled by calixarene conformation) and functional groups. For example:
Q. How can this compound be tailored for photothermal applications?
Functionalization with near-infrared (NIR)-absorbing ligands (e.g., CuI/CuII clusters) enhances photothermal conversion. A recent study achieved 80% NIR absorption efficiency by coordinating the calixarene with mixed-valent copper clusters, with thermal stability up to 400°C . Key steps:
Q. What methodologies enable the use of this compound in low-dielectric constant (low-k) materials?
Crosslinking with benzocyclobutene (BCB) units reduces dielectric constants (k < 2.5). For example:
- Synthesis : Hydrosilylation reactions attach BCB groups to the calixarene.
- Curing : Heat treatment at 250°C forms a rigid network, validated by DSC .
- Dielectric Testing : Impedance spectroscopy at 1 MHz confirms low-k behavior .
Data Contradiction Analysis
Q. Why do some studies report improved gas permeability with calixarene additives while others observe no significant change?
Divergent results stem from:
- Dispersion Issues : Agglomeration of calixarene in polymer matrices reduces efficacy. Solution: Optimize blending protocols (e.g., sonication, solvent choice) .
- Conformational Flexibility : The calixarene’s cone-to-partial-cone transition under stress may alter pore accessibility. Solid-state NMR can monitor conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
